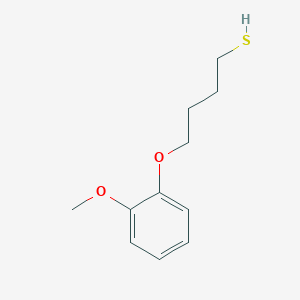

4-(2-Methoxyphenoxy)butane-1-thiol

説明

4-(2-Methoxyphenoxy)butane-1-thiol is a sulfur-containing organic compound characterized by a butane backbone substituted with a thiol (-SH) group at position 1 and a 2-methoxyphenoxy group at position 4. The thiol group confers reactivity, while the methoxyphenoxy moiety may influence solubility, stability, and biological activity .

特性

IUPAC Name |

4-(2-methoxyphenoxy)butane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-14/h2-3,6-7,14H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFUXQFTDNASRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenoxy)butane-1-thiol typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxyphenol and butane-1-thiol as the primary starting materials.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a strong acid (e.g., hydrochloric acid) to facilitate the formation of the ether linkage.

Purification: The product is then purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 4-(2-Methoxyphenoxy)butane-1-thiol may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.

化学反応の分析

Types of Reactions: 4-(2-Methoxyphenoxy)butane-1-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are typically employed.

Major Products Formed:

Disulfides: Resulting from the oxidation of the thiol group.

Sulfonic Acids: Formed through further oxidation of disulfides.

Alcohols and Amines: Produced from the reduction of the thiol group.

Substitution Products: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

4-(2-Methoxyphenoxy)butane-1-thiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in the study of biological systems, particularly in the investigation of thiol-based redox processes.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism by which 4-(2-Methoxyphenoxy)butane-1-thiol exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Pathways: It can modulate redox-sensitive signaling pathways, influencing cellular processes such as apoptosis and oxidative stress response.

類似化合物との比較

Comparison with Butane-1-thiol (CAS No: 109-79-5)

Butane-1-thiol, the parent compound lacking the methoxyphenoxy group, is used as a gas odorant and in pesticide synthesis. Key differences include:

- Reactivity: The thiol group in butane-1-thiol is highly reactive, contributing to its strong odor and use as an odorant. The addition of the methoxyphenoxy group in 4-(2-Methoxyphenoxy)butane-1-thiol likely reduces volatility and alters reactivity .

- Toxicity: Butane-1-thiol exhibits acute toxicity via inhalation and dermal exposure, whereas the substituted derivative may have modified toxicity due to steric and electronic effects of the methoxyphenoxy group.

Table 1: Key Properties of Butane-1-thiol vs. 4-(2-Methoxyphenoxy)butane-1-thiol

Comparison with 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol

This diol compound () shares a methoxyphenoxy substituent but features a propane backbone with hydroxyl groups instead of a thiol. Key contrasts include:

- Hydrophilicity : The diol structure enhances water solubility compared to the hydrophobic thiol group.

Comparison with Plant-Derived Methoxyphenoxy Compounds

Compounds isolated from Herpetospermum pedunculosum (), such as compound 20 (3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxy-1-propen-1-yl)-2-methoxyphenoxy]-1-propanone), highlight structural parallels in methoxyphenoxy substitution. However, these compounds are primarily flavonoids or phenolic derivatives with demonstrated antioxidant or anti-inflammatory activities, unlike the thiol-based target compound .

Table 2: Structural and Functional Comparison with Plant-Derived Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。